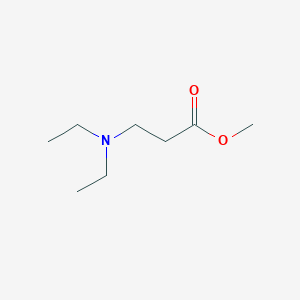

Methyl 3-(diethylamino)propanoate

Description

Contextualization within Organic Chemistry and Amino Ester Classification

Methyl 3-(diethylamino)propanoate is an organic compound with the chemical formula C8H17NO2. epa.govguidechem.com Structurally, it is characterized by two key functional groups: an ester and a tertiary amine. The ester group is a methyl propanoate, while the amine is a diethylamino group.

Its classification as a β-amino ester is crucial. This designation indicates that the amino group is attached to the beta-carbon, the carbon atom second from the carbonyl group of the ester. tcichemicals.com This specific arrangement of the amino and ester groups dictates the molecule's chemical properties and reactivity. Within the broader field of chemical biology, it is also categorized as an unnatural amino acid derivative. tcichemicals.com

The compound presents as a colorless to light yellow, clear liquid at room temperature. guidechem.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H17NO2 | epa.govguidechem.com |

| Molecular Weight | 159.23 g/mol | epa.govsigmaaldrich.com |

| CAS Number | 5351-01-9 | guidechem.comchemicalbook.com |

| Appearance | Colorless to Light yellow clear liquid | guidechem.comchemicalbook.com |

| Boiling Point | 81 °C at 20 mmHg | chemicalbook.com |

| Density | 0.921 g/cm³ | chemicalbook.com |

Historical Perspective on β-Amino Ester Research

The study of β-amino esters is part of the broader field of research into β-amino acids and their derivatives, which are recognized as important structural motifs and building blocks in organic synthesis. researchgate.net Historically, significant research efforts have been dedicated to developing efficient synthetic routes to these compounds.

Key synthetic methodologies for preparing β-amino esters include:

Michael Addition: This conjugate addition reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) ester. It remains a straightforward and widely used method. organic-chemistry.org

Mannich-type Reactions: These reactions involve the aminoalkylation of a carbon nucleophile, such as a ketene (B1206846) silyl (B83357) acetal, with an aldehyde and an amine, providing access to a wide variety of β-amino esters. organic-chemistry.org

A pivotal development in the field has been the use of β-amino esters as monomers for polymerization. Researchers discovered that these molecules could undergo step-growth polymerization to form a class of polymers known as poly(β-amino esters) or PBAEs. resolvemass.ca The synthesis of PBAEs typically involves the Michael addition of a primary or secondary amine-containing monomer to a diacrylate monomer, a process that is efficient and often requires no catalyst. resolvemass.ca

Research Significance and Academic Relevance of this compound

The primary academic and research significance of this compound lies in its role as a monomer for the synthesis of poly(β-amino esters) (PBAEs). rug.nlnih.gov The versatility of the PBAE synthesis process allows for the creation of vast libraries of polymers with tunable properties, simply by varying the amine and diacrylate monomers used. rug.nl

PBAEs derived from monomers like this compound are a major focus of research in biomedical materials for several key reasons:

Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, allowing the polymer to break down into smaller, non-toxic molecules within a biological system. resolvemass.canih.gov

pH-Responsiveness: The tertiary amine groups in the polymer backbone can be protonated in acidic environments. This property makes them "pH-sensitive," enabling applications like targeted drug delivery to acidic microenvironments such as tumors or endosomal compartments within cells. resolvemass.canih.gov

Biomedical Applications: Due to these properties, PBAEs are extensively investigated for use as non-viral vectors in gene therapy, where they can condense and deliver nucleic acids like DNA and RNA. nih.govfrontiersin.org They are also used in controlled drug delivery systems for anticancer drugs and as scaffolds in tissue engineering. rug.nlnih.gov

Therefore, the academic relevance of a seemingly simple molecule like this compound is substantial, as it serves as a fundamental building block for creating advanced, functional polymers with significant potential in medicine and biotechnology. nih.govfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(diethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOYBMFCELTAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276954 | |

| Record name | methyl 3-(diethylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-01-9 | |

| Record name | N, METHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(diethylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Diethylamino Propanoate and Analogues

Esterification Reactions in the Synthesis of Methyl 3-(diethylamino)propanoate

Esterification of the parent carboxylic acid, 3-(diethylamino)propanoic acid, with methanol (B129727) represents a direct and fundamental route to the target compound. This transformation can be facilitated by various catalytic systems.

The classic Fischer-Speier esterification is a primary example of a Brønsted acid-catalyzed method applicable to the synthesis of this compound. This equilibrium-driven process involves the reaction of 3-(diethylamino)propanoic acid with methanol in the presence of a catalytic amount of a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to afford the final product, this compound, and regenerates the acid catalyst. To drive the equilibrium towards the product, an excess of the alcohol reactant (methanol) is typically used, or the water generated during the reaction is removed. The rate and yield of such reactions are influenced by factors including temperature, catalyst concentration, and the molar ratio of reactants. For instance, studies on the esterification of propanoic acid have shown that increasing the temperature and catalyst amount generally increases the reaction rate and yield up to an optimal point. google.com

Table 1: General Conditions for Brønsted Acid-Catalyzed Esterification

| Parameter | Condition | Rationale |

| Catalyst | Sulfuric Acid (H₂SO₄), p-TsOH | Protonates the carbonyl group, increasing its electrophilicity. |

| Reactants | 3-(diethylamino)propanoic acid, Methanol | Methanol acts as both the solvent and the nucleophile. |

| Temperature | 35-65°C | Increases reaction rate; higher temperatures favor ester formation. google.com |

| Molar Ratio | Excess Methanol | Shifts the equilibrium towards the product side (Le Châtelier's principle). |

Lewis acids offer an alternative catalytic pathway for esterification. Instead of protonating the carbonyl oxygen, a Lewis acid coordinates to it, thereby activating the carboxylic acid towards nucleophilic attack. This approach can be effective for the synthesis of β-amino esters. Various Lewis acids, such as scandium(III) triflate or hafnium(IV) triflate, have been employed in related transformations, particularly in Mannich-type reactions leading to β-amino ester scaffolds. cambridge.org The use of a Lewis acid can sometimes offer advantages in terms of milder reaction conditions and different substrate scope compared to Brønsted acids. For instance, diarylborinic acid esters have been shown to efficiently promote Mannich-type reactions of secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals to produce β-amino esters. cambridge.org

Table 2: Examples of Lewis Acids in Amino Ester Synthesis

| Lewis Acid Catalyst | Application Context | Reference |

| Diarylborinic acid esters | Mannich-type reactions for β-amino esters | cambridge.org |

| Indium(III) iodide (InI₃) | Deoxygenative functionalization for β-aminocarboxyl compounds | cambridge.org |

| Hafnium(IV) triflate (Hf(OTf)₄) | Mannich-type reaction with N,O-acetals | cambridge.org |

| Lithium(I) BINOLate salts | Catalysis of reactions with 1,3-dicarbonyl compounds | cambridge.org |

Enzymes, particularly lipases, present a green and highly selective alternative for synthesizing esters. These biocatalysts can be used in the esterification of carboxylic acids or the transesterification of existing esters. Lipases are known to catalyze the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis, demonstrating their utility in this class of compounds. mdpi.comnih.gov For example, lipase (B570770) PSIM from Burkholderia cepacia has been successfully used for the kinetic resolution of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides, yielding enantiopure amino esters and acids with excellent enantiomeric excess (ee ≥99%). mdpi.com

Furthermore, lipases can catalyze the formation of the β-amino ester skeleton itself. In an innovative approach, Lipase TL IM from Thermomyces lanuginosus was used to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, producing β-amino acid esters under mild and environmentally friendly conditions. mdpi.com Although this specific example involves aromatic amines, it highlights the potential of biocatalysts to facilitate the C-N bond formation central to the synthesis of compounds like this compound.

Amination Strategies for β-Amino Ester Scaffolds

An alternative and widely used synthetic design involves the formation of the carbon-nitrogen bond. This can be achieved through various amination strategies targeting a suitable three-carbon ester precursor.

Direct amination strategies aim to introduce the amino group in a single, efficient step. One of the most powerful methods in this category is the reductive amination of β-keto esters. This one-pot reaction involves the condensation of a β-keto ester with an amine (or ammonia (B1221849) source) to form an enamine intermediate, which is then reduced in situ to the corresponding β-amino ester. This approach has been successfully applied to the synthesis of chiral β-amino esters via asymmetric hydrogenation of the enamine intermediate using chiral ruthenium catalysts, achieving high yields and excellent enantioselectivities. thieme-connect.com For instance, the direct reductive amination of β-keto esters with ammonium (B1175870) acetate (B1210297) and H₂ in the presence of chiral Ru-ClMeOBIPHEP catalysts provides β-amino esters with up to 99% ee. thieme-connect.com

Another approach is the direct C-H amination, a cutting-edge strategy that forms C-N bonds by activating a C-H bond. While challenging, this method offers high atom economy. For example, a stereoselective α-amination of amides using simple azides has been developed, proceeding under metal-free conditions. acs.org

The aza-Michael addition (or conjugate addition) of an amine to an α,β-unsaturated ester is arguably the most common and direct method for synthesizing β-amino esters like this compound. This reaction involves the addition of diethylamine (B46881) across the double bond of methyl acrylate (B77674).

The reaction can proceed without a catalyst, often facilitated by thermal conditions or microwave irradiation, which can significantly reduce reaction times and improve yields. mdpi.com In one study, the microwave-assisted reaction of benzylamine (B48309) with methyl acrylate was completed in minutes with high yield, whereas conventional heating required much longer times. mdpi.com

Catalysts can also be employed to promote the reaction under milder conditions. Both acid and base catalysts are effective. Acetic acid has been used as a catalyst in the selective Michael addition of diethylamine to acrylate systems. researchgate.net More commonly, base catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used. organic-chemistry.orgresearchgate.net The reaction is highly efficient and represents a straightforward route to the desired β-amino ester skeleton. The primary challenge can sometimes be the potential for double addition, where a second molecule of the acrylate reacts with the newly formed β-amino ester, although this is less of a concern with secondary amines like diethylamine.

Table 3: Comparative Conditions for Aza-Michael Addition to Acrylates

| Amine | Acrylate | Catalyst/Conditions | Yield | Reference |

| Benzylamine | Methyl Methacrylate | Microwave, 130°C, 4h (no catalyst) | 25% | researchgate.net |

| Benzylamine | Methyl Methacrylate | Microwave, 130°C, 4h (DBU catalyst) | 27% | researchgate.net |

| (S)-α-Methylbenzylamine | Methyl Acrylate | Microwave, 80°C, 10 min (no catalyst) | 95% | mdpi.com |

| Diethylamine | Acryloyloxyethyl methacrylate | Acetic Acid, Chloroform, 50°C | 23% | researchgate.net |

| Aniline | Methyl Acrylate | Lipase TL IM, Methanol, 35°C, 30 min | 80.3% | mdpi.com |

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, providing a versatile method for the formation of carbon-nitrogen bonds. researchgate.netmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net For the synthesis of β-amino esters, this pathway can be adapted, for instance, by using β-ketoesters as starting materials. researchgate.netresearchgate.net

The direct synthesis of this compound, however, is more commonly achieved via the aza-Michael addition of diethylamine to methyl acrylate. While not a formal reductive amination, it is a highly efficient and atom-economical route. For true reductive amination approaches to analogues, a β-keto ester, such as methyl 3-oxobutanoate, can be reacted with an amine in the presence of a reducing agent. Various reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), each offering different levels of reactivity and selectivity. masterorganicchemistry.comyoutube.com For instance, NaBH3CN is particularly useful as it can selectively reduce imines in the presence of ketones or aldehydes. masterorganicchemistry.com

Recent advancements have focused on developing milder and more environmentally benign reducing systems. researchgate.netorganic-chemistry.org These include the use of borane-trimethylamine complex with carbon dioxide, and catalyst systems based on non-noble metals. organic-chemistry.org The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome, making reductive amination a flexible tool for synthesizing a diverse range of β-amino esters. masterorganicchemistry.com

Stereoselective Synthesis of Chiral this compound Derivatives

The demand for enantiomerically pure β-amino acids and their esters is driven by their prevalence in bioactive molecules. rsc.org Consequently, the development of stereoselective synthetic methods is a major focus of modern organic synthesis.

Asymmetric catalysis offers an elegant and efficient way to produce chiral molecules, including β-amino esters. rsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Several catalytic strategies have been successfully applied to the synthesis of chiral β-amino esters:

Asymmetric Hydrogenation: The asymmetric hydrogenation of β-enamino esters is a powerful method for accessing chiral β-amino esters. Chiral ruthenium complexes, such as those containing the DM-SEGPHOS ligand, have been shown to be highly effective in these transformations, affording products with high diastereoselectivity and enantioselectivity. researchgate.net

Asymmetric Michael Addition: The conjugate addition of amines to α,β-unsaturated esters, catalyzed by a chiral catalyst, can provide direct access to enantioenriched β-amino esters. Chiral Lewis acids and organocatalysts have been developed for this purpose. organic-chemistry.org

Asymmetric Reductive Amination: The direct asymmetric reductive amination (DARA) of β-ketoesters is a challenging but highly desirable transformation. digitellinc.com Recent research has led to the development of ruthenium-based catalysts with chiral ligands like BINAP that can effect this transformation with high efficiency and enantioselectivity, even for sterically hindered substrates. digitellinc.com

| Reaction Type | Catalyst/Ligand | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) complex | β-enamino esters | High diastereoselectivity and enantioselectivity (>99% ee). | researchgate.net |

| Direct Asymmetric Reductive Amination (DARA) | Ruthenium/BINAP | β-ketoesters | Effective for tetrasubstituted β-ketoesters, avoiding pre-formation of intermediates. | digitellinc.com |

| CuH-Catalyzed Hydroamination | (S,S)-Ph-BPE | Cinnamic acid derivatives | Reversal of regioselectivity to achieve β-amination with high enantioselectivity. | nih.gov |

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

Several types of chiral auxiliaries have been successfully employed in the synthesis of chiral β-amino esters:

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net By attaching an oxazolidinone to a carboxylic acid derivative, the steric bulk of the auxiliary directs the approach of electrophiles, leading to high levels of diastereoselectivity.

Pseudoephedrine: Pseudoephedrine can be used as a chiral auxiliary for the asymmetric alkylation of amides, providing access to optically active carboxylic acids and amino acids with high optical purity. thieme-connect.com

Camphorsultam: Camphorsultam has proven to be an effective chiral auxiliary in various reactions, including Michael additions, to produce amino acid derivatives with high diastereoselectivity. wikipedia.org

| Chiral Auxiliary | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Oxazolidinones | Alkylation, Aldol Reactions | High diastereoselectivity, well-established methodology. | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric Alkylation | Access to both d- and l-amino acids with high optical purity. | thieme-connect.com |

| Camphorsultam | Michael Addition | Excellent stereocontrol in the formation of new stereocenters. | wikipedia.org |

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. nih.govresearchgate.net Several enzymatic strategies have been developed for the production of chiral β-amino esters:

Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of β-amino esters, allowing for the separation of the two enantiomers. researchgate.net

Asymmetric Synthesis: ω-Transaminases are capable of asymmetrically synthesizing chiral amines from prochiral ketones. researchgate.net By engineering these enzymes, their substrate scope can be expanded to include β-keto esters, enabling the direct synthesis of chiral β-amino esters with high enantiomeric excess. researchgate.net Baeyer-Villiger monooxygenases have also been investigated for the kinetic resolution of β-amino ketones, which can be precursors to β-amino esters. nih.gov

Enzymatic Michael Addition: Lipases can also catalyze the Michael addition of amines to α,β-unsaturated esters. mdpi.com This approach has been successfully implemented in continuous-flow microreactors, offering a green and efficient method for β-amino ester synthesis. mdpi.com

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, has gained significant traction as a modern approach to chemical synthesis, offering several advantages over traditional batch methods, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.comgoogle.com The synthesis of β-amino esters is well-suited for flow chemistry for several reasons.

The high surface-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing the exothermicity of reactions like Michael additions. mdpi.com This leads to improved selectivity and reduced formation of byproducts. Furthermore, continuous processing can significantly shorten reaction times. For example, the lipase-catalyzed Michael addition of aromatic amines to acrylates was achieved in 30 minutes in a continuous-flow microreactor, compared to 24 hours in a batch reactor to achieve a similar yield. mdpi.com

Patents have been filed for the continuous flow synthesis of related compounds like β-amino crotonates, highlighting the industrial interest in this technology for producing amino ester intermediates with high purity and yield. google.com The integration of in-line purification and real-time analysis can further enhance the efficiency and quality control of the manufacturing process. The development of fully continuous multi-step syntheses, such as the preparation of β-amino acids from α-amino acids via Arndt–Eistert homologation, demonstrates the potential of flow chemistry to revolutionize the production of these valuable compounds. rsc.org

Green Chemistry Principles and Sustainable Production of Amino Esters

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally friendly and sustainable. acs.orgsolubilityofthings.com The production of amino esters, including this compound, can benefit significantly from the application of these principles.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The aza-Michael addition of diethylamine to methyl acrylate for the synthesis of this compound is an excellent example of a highly atom-economical reaction.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. youtube.com The use of asymmetric catalysis and biocatalysis in the synthesis of chiral β-amino esters not only improves enantioselectivity but also aligns with the principles of green chemistry by reducing waste. rsc.orgnih.gov

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized. Research into enzymatic reactions in greener solvents like cyclopentyl methyl ether or even in water demonstrates a move towards more sustainable processes. nih.gov Solvent-free reaction conditions, where possible, are an even better alternative. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. solubilityofthings.com Biocatalytic methods often operate under mild conditions, making them more energy-efficient than many traditional chemical processes. nih.govmdpi.com

Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, the use of renewable starting materials is a key goal of green chemistry. solubilityofthings.com

By integrating these principles into the design of synthetic routes for this compound and its analogues, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Diethylamino Propanoate

Reactivity at the Ester Functionality of Methyl 3-(diethylamino)propanoate

The ester group in this compound is susceptible to nucleophilic acyl substitution, enabling reactions such as transesterification, hydrolysis, and reduction.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. rsc.orgrsc.org For this compound, this allows for the synthesis of a variety of other alkyl 3-(diethylamino)propanoates. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess as the solvent. rsc.org

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by the incoming alcohol. rsc.org The reaction proceeds through a tetrahedral intermediate.

Under basic conditions, a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for transesterification with ethanol), is used as the nucleophile. rsc.org This pathway also involves a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) ion.

The efficiency and rate of transesterification can be influenced by the structure of the alcohol and the reaction conditions. Studies on similar esters show that primary alcohols generally react more readily than bulkier secondary or tertiary alcohols due to reduced steric hindrance. rsc.org

| Reactant Alcohol | Catalyst | Product | Expected Observations |

| Ethanol (B145695) | H₂SO₄ (cat.) or NaOEt | Ethyl 3-(diethylamino)propanoate | Reaction proceeds efficiently, often using ethanol as the solvent to drive the equilibrium. |

| Propan-1-ol | H₂SO₄ (cat.) or NaOPr | Propyl 3-(diethylamino)propanoate | Similar reactivity to ethanol. |

| Isopropanol | H₂SO₄ (cat.) or NaOPr-i | Isopropyl 3-(diethylamino)propanoate | Slower reaction rate compared to primary alcohols due to increased steric hindrance of the secondary alcohol. |

| Benzyl (B1604629) alcohol | H₂SO₄ (cat.) or NaOBn | Benzyl 3-(diethylamino)propanoate | The reaction is feasible, producing the corresponding benzyl ester. |

Hydrolysis Pathways and Kinetic Studies

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., HCl or H₂SO₄) and an excess of water, this compound is hydrolyzed to 3-(diethylamino)propanoic acid and methanol (B129727). The mechanism is the reverse of Fischer esterification. chemguide.co.ukyoutube.com The reaction is reversible, and the equilibrium lies towards the products when a large excess of water is used. libretexts.orgchemguide.co.uk The tertiary amine group will also be protonated under these acidic conditions, forming an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemguide.co.uk The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), which acts as a nucleophile. The reaction produces methanol and the salt of the carboxylic acid, in this case, sodium 3-(diethylamino)propanoate. libretexts.org The irreversibility stems from the final step, where the carboxylic acid intermediate is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com This method is generally preferred for complete hydrolysis of esters due to its irreversible nature and the ease of separating the resulting alcohol and carboxylate salt. chemguide.co.uk

Reduction of the Ester Group to Corresponding Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding 3-(diethylamino)propan-1-ol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is a powerful reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. This method provides high yields for the conversion of this compound to 3-(diethylamino)propan-1-ol.

Catalytic Hydrogenation: While more commonly used for the reduction of other functional groups, catalytic hydrogenation can, under certain conditions, reduce esters to alcohols. This typically requires high pressures of hydrogen gas, elevated temperatures, and specific catalysts, such as copper chromite or specialized ruthenium or rhodium complexes. acs.orgresearchgate.net This method is considered more "green" than using metal hydrides but often requires more forcing conditions. For a β-amino ester, the choice of catalyst is crucial to avoid side reactions involving the amine group. nih.govnih.gov

Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it nucleophilic and basic, allowing for reactions such as quaternization and oxidation.

Quaternization Reactions and Ammonium Salt Formation

The tertiary amine in this compound can react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. This is a type of Sₙ2 reaction where the amine acts as the nucleophile.

The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. The resulting product is a quaternary ammonium salt, which carries a permanent positive charge on the nitrogen atom. The reactivity of the alkyl halide typically follows the order I > Br > Cl. The reaction is often carried out in a polar aprotic solvent.

| Alkylating Agent | Product |

| Methyl Iodide (CH₃I) | N,N-diethyl-N-methyl-3-(methoxycarbonyl)ethan-1-aminium iodide |

| Ethyl Bromide (CH₃CH₂Br) | N,N,N-triethyl-3-(methoxycarbonyl)ethan-1-aminium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-N,N-diethyl-3-(methoxycarbonyl)ethan-1-aminium chloride |

Amine Oxidation Studies and Product Characterization

The nitrogen atom of the tertiary amine can be oxidized to form a tertiary amine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone. thieme-connect.de

The reaction with hydrogen peroxide is a common and effective method. The product, Methyl 3-(N,N-diethyl-N-oxidoamino)propanoate, is an N-oxide, a functional group characterized by a highly polar N⁺-O⁻ dative bond. nih.gov N-oxides are generally stable, highly polar, and water-soluble compounds. nih.gov

Characterization of the resulting N-oxide can be performed using various spectroscopic techniques. In mass spectrometry, tertiary amine N-oxides often show characteristic fragmentation patterns that can be used for their identification. nih.gov NMR spectroscopy is also a key tool; the oxidation of the nitrogen atom leads to a downfield shift of the signals for the protons on the carbons adjacent to the nitrogen (the α-protons).

Coordination Chemistry with Metal Centers and Complex Formation

The presence of two potential donor sites—the nitrogen atom of the tertiary amine and the carbonyl oxygen of the ester—allows this compound to act as a versatile ligand in coordination chemistry. While specific studies on this exact molecule are not extensively documented, its coordination behavior can be inferred from the well-established chemistry of related β-amino esters and aminocarboxylates. nih.govwikipedia.orgresearchgate.net

The molecule can function as a monodentate ligand, coordinating to a metal center through either the nitrogen or the oxygen atom. However, it is more likely to act as a bidentate ligand, forming a stable six-membered chelate ring. wikipedia.org This N,O-bidentate coordination mode is common for amino acids and their derivatives, which form stable complexes with a variety of transition metals. wikipedia.orgresearchgate.net The formation of such a chelate ring enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

The nature of the metal-ligand interaction would be governed by Hard and Soft Acid-Base (HSAB) theory. The tertiary amine is a relatively soft donor, favoring coordination with softer metal ions like Cu(I), Pd(II), and Pt(II). nih.gov Conversely, the carbonyl oxygen is a hard donor, preferring harder metal ions such as Ti(IV), Nb(V), Zn(II), and Fe(III). researchgate.netresearchgate.net This dual nature enables the formation of complexes with a broad spectrum of metals. In research on α-amino acid esters, complexes with high-valent metals like NbCl₅ and TiCl₄ have been synthesized and characterized, indicating that the ester group can effectively participate in coordination. researchgate.net

Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Chelate Ring Size | Favored Metal Ion Type (HSAB) | Example from Analogous Compounds |

|---|---|---|---|---|

| Monodentate (N-donor) | N | - | Soft | Transient species in labile complexes wikipedia.org |

| Monodentate (O-donor) | O | - | Hard | Complexes with hard Lewis acids researchgate.net |

| Bidentate (N,O-chelate) | N, O | 6-membered | Intermediate/Borderline | Common for aminocarboxylates wikipedia.org |

Reactions Involving Both Functional Groups

The proximate positioning of the amino and ester functionalities enables unique reactions where both groups participate, leading to the formation of complex cyclic or polymeric structures.

Intramolecular cyclization of β-amino esters is a key route to the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many important antibiotics. nih.govnih.gov For this compound, direct cyclization is not spontaneous and requires activation. A common strategy involves converting the ester to a more reactive derivative or activating the amine.

One hypothetical pathway would be a base-assisted intramolecular cyclization. nih.gov This would likely require prior N-acylation with a group like chloroacetyl chloride. The resulting N-chloroacetyl derivative could then undergo an intramolecular nucleophilic substitution, where an enolate formed at the α-carbon attacks the carbon bearing the chlorine atom, forming the four-membered β-lactam ring. While this specific reaction for this compound is not reported, the cyclization of N-chloroacetyl amino acid derivatives to form 4,4-disubstituted β-lactams is a known synthetic method. nih.gov

Hypothetical Cyclization of this compound Derivative

| Step | Reaction Type | Reactants | Product | Key Feature |

|---|---|---|---|---|

| 1 | N-Acylation | This compound, Chloroacetyl chloride | N-chloroacetyl-N-ethyl-β-alanine ethyl ester analog | Activation of the molecule for cyclization |

| 2 | Intramolecular Cyclization | N-acylated intermediate, Strong base (e.g., NaH) | Azetidin-2-one (β-lactam) derivative | Formation of a four-membered heterocyclic ring nih.gov |

This compound possesses the structural elements necessary for participation in condensation reactions, although it is not a conventional monomer for large-scale polymerization. Intermolecular reactions can be envisaged, such as a Claisen-type condensation, where a strong base deprotonates the α-carbon, and the resulting enolate attacks the carbonyl group of another molecule.

Of greater significance is the role of related structures in the formation of poly(β-amino ester)s (PBAEs). acs.orgnih.govrsc.org PBAEs are a class of biodegradable polymers typically synthesized via the conjugate Michael addition of a bis(secondary amine) to a diacrylate ester. scirp.orgnih.gov This establishes a major polymerization pathway for the β-amino ester class. Although this compound itself is not a monomer for this specific type of addition polymerization, it could theoretically undergo polycondensation reactions under different conditions. For example, transamidation with a diamine at high temperatures could lead to the formation of a polyamide, with the elimination of methanol. Such condensation polymerizations are fundamental in producing materials like polyesters and polyamides. libretexts.org

Reaction Mechanism Elucidation through Kinetic Isotope Effects and Intermediate Trapping

Elucidating the precise mechanism of reactions involving this compound would rely on advanced physical organic chemistry techniques, as specific studies on this compound are scarce.

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for determining transition state structures by measuring the change in reaction rate upon isotopic substitution. wikipedia.orgprinceton.edu For a reaction involving this compound, such as ester hydrolysis, one could synthesize isotopically labeled versions of the molecule.

Primary KIE: If the C-H bond at the α-position (C2) is broken in the rate-determining step of a reaction (e.g., in an elimination or some condensation reactions), substituting hydrogen with deuterium (B1214612) at this position would result in a significant primary KIE (kH/kD > 2).

Secondary KIE: If a bond to the isotopically substituted atom is not broken, a smaller secondary KIE may be observed. epfl.ch For example, in an SN2-type reaction at the carbonyl carbon, changing the hybridization from sp² to sp³ during the reaction would cause an inverse secondary KIE (kH/kD < 1) for deuterium substitution at the α-carbon. epfl.ch This can help differentiate between associative and dissociative mechanisms.

Intermediate Trapping: Many reactions proceed through short-lived, high-energy intermediates. ncert.nic.in These can be detected by introducing a "trapping" agent that reacts with the intermediate to form a stable, observable product. csbsju.edu For instance, if a reaction involving this compound was suspected to proceed via a radical mechanism, a stable radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) could be added. csbsju.edu Formation of a TEMPO-adduct would provide strong evidence for the presence of a radical intermediate. Similarly, in ionic reactions, other transient species like carbocations or enolates could potentially be trapped by specific nucleophiles or electrophiles, respectively, providing crucial insight into the reaction pathway. nih.govslideshare.net

Applications of Methyl 3 Diethylamino Propanoate in Advanced Organic Synthesis

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of both a nucleophilic nitrogen and an electrophilic ester functionality within the same molecule makes β-amino esters like Methyl 3-(diethylamino)propanoate valuable precursors for the synthesis of nitrogen-containing heterocycles. These reactions typically involve intramolecular cyclization or multi-step pathways where both functional groups participate.

While specific literature detailing the use of this compound for piperidine or pyrrolidine synthesis is not extensively documented, the utility of related β-amino esters in forming these rings is well-established. For instance, the synthesis of phenindamine analogues, which contain a piperidine core, has been achieved using related structures. In one pathway, a similar compound, methyl 2-methyl-3-(methylamino)propanoate, is generated through a Michael addition. This intermediate subsequently undergoes a second Michael addition with an acrylate (B77674), followed by a Dieckmann condensation to construct the piperidine ring bath.ac.uk. This illustrates a viable synthetic strategy where the β-amino ester acts as a crucial component for building the heterocyclic framework.

The formation of the pyrrolidine ring, a five-membered heterocycle, often proceeds through different synthetic strategies, such as 1,3-dipolar cycloadditions or various aminocyclization reactions nih.gov. The direct application of this compound in these specific pathways is not prominently featured in available research. However, its structural motifs are present in precursors for some pyrrolidine syntheses which are typically formed from acyclic precursors nih.gov.

Lactams, or cyclic amides, are another important class of nitrogen-containing heterocycles. The synthesis of δ-lactams (six-membered rings) and γ-lactams (five-membered rings) can be achieved through various methods, including the cyclization of amino acids or their derivatives organic-chemistry.orgnih.gov. Theoretically, this compound could be hydrolyzed to its corresponding β-amino acid, 3-(diethylamino)propanoic acid. This acid could then be coupled with another amino acid and induced to cyclize. However, direct pathways using this compound as a starting material for lactam synthesis are not commonly reported. More conventional methods often involve reactions like intramolecular vinylation of iodoenamides or the cyclization of ketoamides organic-chemistry.orgucl.ac.uk.

Building Block for Complex Organic Molecule Construction

Organic building blocks are foundational molecules used in the modular assembly of more complex compounds rsc.orgyoutube.com. This compound, with its distinct amine and ester functionalities, is a valuable building block for introducing a diethylaminopropanoyl moiety into a larger molecule.

Research into the synthesis of potential H1-histamine antagonists has demonstrated the use of a structurally similar building block to create complex piperidine-based structures. In these syntheses, a β-amino ester is used as a precursor in a multi-step sequence to generate novel analogues of phenindamine, a molecule with a complex indeno[2,1-c]pyridine core bath.ac.uk. This highlights the role of such esters as fundamental units in constructing intricate, pharmacologically relevant scaffolds.

Table 2: Examples of Research Utilizing β-Amino Esters as Building Blocks

| Precursor/Building Block | Target Molecule Class | Synthetic Strategy |

| Methyl 2-methyl-3-(methylamino)propanoate | Phenindamine Analogues | Michael Addition, Dieckmann Condensation, Cyclization bath.ac.uk |

| General β-amino esters | Piperidin-2,4-diones | Acylation, Dieckmann Condensation ucl.ac.uk |

Utilization in the Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The synthesis of ligands for metal catalysts is a cornerstone of modern chemistry, enabling a vast array of chemical transformations. Polydentate ligands, particularly those with nitrogen donor atoms like amidines, are crucial for forming stable and reactive coordination complexes mdpi.com. While this compound contains a tertiary nitrogen atom that could potentially coordinate to a metal center, its specific application in the synthesis of ligands for homogeneous or heterogeneous catalysis is not well-documented in scientific literature.

Role as a Reagent in Specific Chemical Transformations

Beyond its role as a structural precursor, certain molecules can act as reagents that facilitate specific chemical transformations. For example, the similarly named compound 3-(diethylamino)propylamine has been identified as an efficient reagent for the cleavage of the Fmoc protecting group in solid-phase peptide synthesis, offering a less toxic alternative to piperidine google.com. However, there is no evidence in the surveyed literature to suggest that this compound is used in a similar capacity or as a reagent in other named chemical transformations. Its primary utility appears to be as a structural building block.

Incorporation into Supramolecular Structures and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces nih.gov. The process by which these molecules adopt a defined arrangement without external guidance is known as self-assembly. While the design of molecular building blocks is critical for creating complex self-assembled structures, there are no specific, documented instances of this compound being incorporated into supramolecular structures or self-assembled systems in the available research.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Diethylamino Propanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

The 1H NMR spectrum of ethyl 3-(diethylamino)propanoate in CDCl3 shows characteristic signals for the ethyl groups of the diethylamino moiety, the methylene (B1212753) groups of the propanoate backbone, and the ethyl ester group. Similarly, the 13C NMR spectrum provides distinct resonances for each carbon atom, allowing for a complete carbon framework assignment. rsc.org

| Assignment | 1H NMR (CDCl3, 300 MHz) δ (ppm) | 13C NMR (CDCl3, 75 MHz) δ (ppm) |

| CH3 (ester) | 1.25 (t) | 14.2 |

| O-CH2 (ester) | 4.12 (q) | 60.3 |

| CO-CH2 | 2.50 (t) | 33.8 |

| N-CH2-CH2 | 2.75 (t) | 47.8 |

| N-(CH2-CH3)2 | 2.55 (q) | 52.6 |

| N-(CH2-CH3)2 | 1.02 (t) | 11.7 |

| Table 1: 1H and 13C NMR chemical shift assignments for ethyl 3-(diethylamino)propanoate. Data sourced from supplementary information of a research article. rsc.org |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons. For methyl 3-(diethylamino)propanoate, strong cross-peaks would be expected between the protons of the N-CH2 and C(O)-CH2 groups, as well as between the ethyl protons of the diethylamino group (the CH2 and CH3 protons).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between carbon and proton atoms. For instance, a key correlation would be observed between the protons of the methoxy (B1213986) group (O-CH3) and the carbonyl carbon (C=O), confirming the ester functionality. Correlations between the N-CH2 protons and the carbonyl carbon would also be expected, solidifying the assignment of the propanoate chain.

While specific 2D spectra for this compound are not available, the expected correlations based on its structure are a powerful tool for its definitive identification.

Dynamic NMR for Rotational Barriers and Fluxional Processes

The N,N-diethylamino group in this compound can exhibit restricted rotation around the C-N bonds, a phenomenon well-studied in amides and related compounds. nih.govacs.org This restricted rotation can lead to the magnetic non-equivalence of the two ethyl groups at lower temperatures, resulting in separate signals for the diastereotopic methylene protons.

Dynamic NMR (DNMR) spectroscopy is the primary technique used to quantify the energy barriers associated with such rotational processes. By monitoring the coalescence of the signals corresponding to the two ethyl groups as the temperature is increased, the rate of rotation can be determined. From the coalescence temperature and the chemical shift difference between the signals at the slow-exchange limit, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. While specific DNMR studies on this compound are not documented, studies on similar N,N-dialkyl amides and esters have established the methodology for determining these important conformational parameters. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interactions and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and any intermolecular interactions such as hydrogen bonding. For this compound, the most characteristic vibrational modes would be associated with the carbonyl group of the ester and the C-N bonds of the diethylamino group.

An FT-IR spectrum of the analogous ethyl 3-(diethylamino)propanoate shows a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1730-1750 cm-1. rsc.org The C-O stretching vibrations of the ester would be observed in the 1100-1300 cm-1 region. The C-N stretching vibrations of the tertiary amine are expected in the 1000-1250 cm-1 region, often overlapping with other signals.

In the absence of protic solvents or other hydrogen bond donors, significant hydrogen bonding is not expected for pure this compound. However, in the presence of such species, the lone pair on the nitrogen atom could act as a hydrogen bond acceptor, which would lead to shifts in the C-N vibrational frequencies and potentially broaden the signals. Raman spectroscopy would be complementary to FT-IR, particularly for the symmetric vibrations of the carbon skeleton.

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

| C-H stretching (alkyl) | 2850-3000 |

| C=O stretching (ester) | 1730-1750 |

| C-O stretching (ester) | 1100-1300 |

| C-N stretching (tertiary amine) | 1000-1250 |

| Table 2: Expected characteristic infrared absorption frequencies for this compound. |

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Analysis, Isotopic Labeling Studies, and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways under ionization. For this compound (C8H17NO2), the exact mass of the molecular ion [M]+• would be a key identifier.

In an electron ionization (EI) mass spectrum, the molecular ion peak would likely be observed, and its high-resolution measurement would confirm the elemental formula. The fragmentation of such a molecule is expected to be dominated by cleavages adjacent to the nitrogen atom and the carbonyl group, due to the stabilization of the resulting carbocations.

A prominent fragmentation pathway would involve the alpha-cleavage at the nitrogen atom, leading to the loss of an ethyl radical and the formation of a stable iminium ion. Another likely fragmentation is the McLafferty rearrangement, if the geometric requirements are met, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by the elimination of a neutral alkene.

While a specific HRMS fragmentation study on this compound is not available, analysis of related aminopropanoates and esters provides a basis for predicting its behavior. docbrown.info Isotopic labeling studies, for instance, using deuterium-labeled analogs, would be instrumental in confirming these proposed fragmentation mechanisms.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

For a crystal structure to be determined, the compound must first be obtained in a crystalline form suitable for X-ray diffraction. If a suitable crystal were grown, the analysis would reveal the precise conformation of the molecule in the solid state. This would include the torsional angles of the propanoate chain and the orientation of the diethylamino and methyl ester groups.

Furthermore, the crystal packing would elucidate any significant intermolecular interactions, such as dipole-dipole interactions or weak C-H···O or C-H···N hydrogen bonds, which govern the solid-state architecture. Studies on related beta-amino acid derivatives have shown that such weak interactions can play a crucial role in their crystal packing. iisc.ac.in

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and therefore would not exhibit a CD signal.

However, if a chiral center were introduced into the molecule, for example, by substitution at the alpha or beta position of the propanoate backbone, the resulting enantiomers would be distinguishable by chiroptical methods. For instance, in a derivative like methyl 3-(diethylamino)-2-methylpropanoate, the C2 carbon would be a stereocenter.

In such a chiral derivative, ECD and VCD could be used to determine the enantiomeric excess (ee) of a sample and, in conjunction with quantum chemical calculations, to assign the absolute configuration (R or S) of the stereocenter. These techniques are highly sensitive to the three-dimensional arrangement of atoms and are powerful tools in stereochemical analysis. nih.govnih.gov

Computational and Theoretical Investigations of Methyl 3 Diethylamino Propanoate

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its electronic structure, stability, and reactivity. For Methyl 3-(diethylamino)propanoate, such studies would be pivotal in characterizing the interplay between the diethylamino group, the propanoate backbone, and the methyl ester functionality.

Density Functional Theory (DFT) Calculations on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A DFT analysis of this compound would provide crucial information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of the molecule's reactivity, dictating its behavior as an electron donor or acceptor.

Furthermore, DFT calculations can map the electrostatic potential surface, revealing the distribution of charge across the molecule. It is anticipated that the nitrogen atom of the diethylamino group and the oxygen atoms of the ester group would be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the adjacent carbon atoms would likely exhibit a degree of electron deficiency.

A hypothetical table of calculated properties for this compound, based on DFT calculations that could be performed, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (Value in eV) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | (Values for N, O, C atoms) | Describes the partial charges on individual atoms. |

Ab Initio Methods for Energy Landscape Exploration and Conformational Preferences

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to explore the potential energy surface of this compound. These calculations would identify various stable conformers and the energy barriers between them. The flexibility of the ethyl groups and the propanoate chain suggests the existence of multiple low-energy conformations, which could influence the molecule's physical properties and biological activity. The relative energies of these conformers would determine their population at a given temperature.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide high accuracy for smaller systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational space of flexible molecules like this compound over longer timescales.

MM methods use a classical force field to calculate the potential energy of different conformations, allowing for rapid screening of a vast number of possibilities. MD simulations build upon this by simulating the atomic motions over time, providing a dynamic picture of the molecule's behavior and conformational transitions. Such simulations would be invaluable for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the reaction pathways of this compound. For instance, the hydrolysis of the ester group or reactions involving the tertiary amine could be investigated. By calculating the energies of reactants, products, and, crucially, the transition states, researchers can determine the activation energies and reaction rates. This information is vital for understanding the molecule's stability and predicting its chemical transformations under various conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can help confirm the structure of the molecule and assign specific signals to individual atoms. While general prediction tools exist, dedicated quantum mechanical calculations would provide more accurate, conformation-dependent chemical shifts. Recent advancements in machine learning, trained on large experimental datasets, have also shown promise in accurately predicting NMR spectra. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated spectrum can be compared with experimental spectra to identify characteristic functional group vibrations, such as the C=O stretch of the ester and the C-N vibrations of the amino group.

A hypothetical table of predicted vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | (Value) | Strong |

| C-O Stretch (Ester) | (Value) | Medium |

| C-N Stretch (Amine) | (Value) | Medium |

| CH₂, CH₃ Bending | (Value) | Variable |

In Silico Screening for Novel Reactivity or Molecular Interactions

Once a reliable computational model of this compound is established, it can be used in in silico screening studies. This involves computationally testing the molecule's interaction with a large library of other molecules, such as potential reactants, catalysts, or biological targets. This approach can accelerate the discovery of new reactions and applications for the compound. For example, its potential as a building block in organic synthesis or its ability to bind to specific enzymes could be explored virtually before any laboratory experiments are conducted. Studies on similar β-alanine derivatives have utilized such approaches to investigate their potential as inhibitors of certain enzymes. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating the components of a mixture. The choice of chromatographic technique depends on the properties of the compound of interest and the matrix in which it is found.

Gas chromatography is a powerful technique for the analysis of volatile compounds. While Methyl 3-(diethylamino)propanoate itself can be analyzed by GC, the technique is particularly useful for the analysis of its volatile derivatives, such as fatty acid methyl esters (FAMEs) which can be formed during related synthetic processes. nih.gov The completeness of esterification reactions to form such compounds can be monitored by GC to ensure the reaction has proceeded as expected. sigmaaldrich.com

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile gas phase. For the analysis of FAMEs, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used. sigmaaldrich.com

Specialized detectors enhance the sensitivity and selectivity of GC analysis. A flame ionization detector (FID) is commonly used for organic compounds and provides excellent sensitivity. For structural confirmation, a mass spectrometer (MS) is often coupled with the GC, a technique known as GC-MS.

Table 1: Typical GC-MS Parameters for FAME Analysis

| Parameter | Value |

| Column | SLB®-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 220 °C |

| Split Ratio | 10:1 |

| Mass Range (m/z) | 40-550 |

| Solvent Delay | 3.5 min |

This table presents typical parameters for the GC-MS analysis of fatty acid methyl esters, which can be relevant in synthetic routes involving or producing related ester compounds. Data adapted from a study on FAME analysis by GC-MS. sigmaaldrich.com

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For compounds like this compound, which contains a polar amino group and an ester functional group, reversed-phase HPLC (RP-HPLC) is a suitable method.

In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention of the compound can be controlled. A recent study on the simultaneous quantification of diclofenac (B195802) diethylamine (B46881), a structurally related compound, utilized an RP-HPLC method with a C18 column and a mobile phase of deionized water (pH 3) and acetonitrile (35:65 v/v). nih.gov

Detection in HPLC is commonly achieved using an ultraviolet (UV) detector. The wavelength for detection is chosen based on the UV absorbance spectrum of the analyte. For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the disappearance of reactants and the appearance of the product, this compound.

While this compound itself is not chiral, if a chiral center were introduced into its structure, for instance, by methylation at the 2-position to form Methyl 3-(diethylamino)-2-methylpropanoate, the separation of the resulting enantiomers would be necessary to determine the enantiomeric purity. nih.gov Chiral chromatography is the primary method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving successful separation.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation technique with a detection technique, are indispensable for the analysis of complex mixtures encountered in research.

As mentioned earlier, GC-MS is a powerful tool for identifying volatile compounds. In the context of the synthesis of this compound, GC-MS can be used to identify any volatile intermediates or byproducts. The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a mass spectrum that serves as a "fingerprint" for identification by comparison with spectral libraries.

For non-volatile or thermally labile intermediates and byproducts, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. Similar to GC-MS, LC-MS provides structural information about the compounds separated by the LC system. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like amino acid esters.

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their electrophoretic mobility in an electric field. springernature.com When coupled with mass spectrometry, CE-MS becomes a powerful tool for the analysis of charged species in complex matrices. nih.gov

For a compound like this compound, which possesses a basic diethylamino group, it can be protonated in an acidic buffer and analyzed in a positive ion mode. The separation in CE is based on the charge-to-size ratio of the ions. nih.gov This technique is particularly well-suited for the analysis of small sample volumes and can provide complementary information to HPLC. springernature.com The use of a low pH electrolyte ensures that amino compounds are positively charged, allowing for their migration towards the cathode and subsequent detection by the mass spectrometer. elsevierpure.com

Electrochemical Methods for Redox Behavior Studies

The electrochemical behavior of this compound is primarily dictated by the tertiary amine functional group, which is susceptible to oxidation. Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of such molecules. gamry.com CV allows for the study of electron transfer processes, providing insights into oxidation potentials and the stability of resulting species. gamry.comnih.gov

The electrochemical oxidation of tertiary amines is a well-documented process. researchgate.net For this compound, the process would involve the removal of an electron from the nitrogen atom's lone pair to form a radical cation. This initial step is often followed by subsequent chemical reactions, such as deprotonation at an adjacent carbon, leading to the formation of other products. researchgate.net The potential at which this oxidation occurs is a key parameter determined by CV and is influenced by the molecular structure and the solvent system used. researchgate.net

In a typical CV experiment for this compound, a solution of the compound in a suitable solvent with a supporting electrolyte would be scanned over a range of potentials. The resulting voltammogram would show an anodic peak corresponding to the oxidation of the diethylamino group. The characteristics of this peak provide valuable information. nih.gov

Key Parameters from Cyclic Voltammetry:

| Parameter | Description | Significance for this compound |

| Anodic Peak Potential (Epa) | The potential at which the rate of oxidation is at its maximum. nih.gov | Indicates the energy required to oxidize the tertiary amine group. A lower Epa suggests it is more easily oxidized. |

| Cathodic Peak Potential (Epc) | The potential at which the rate of reduction of the oxidized species is at its maximum. | The absence or presence of a corresponding reduction peak indicates the reversibility of the oxidation process. For many tertiary amines, the initial oxidation is irreversible due to rapid follow-up reactions of the radical cation. researchgate.net |

| Peak Current (ip) | The magnitude of the current at the peak potential. | Proportional to the concentration of the electroactive species (the compound) in the solution, allowing for quantification. gamry.com |

The study of analogous tertiary amines and β-amino acids shows that the oxidation potential is a critical factor. researchgate.netresearchgate.net The ester functional group in this compound is generally considered electrochemically inactive within the potential window used to study the amine oxidation. Therefore, the redox behavior observed via methods like CV is almost exclusively attributed to the tertiary amine moiety.

Microfluidic Platforms for Reaction Optimization and Real-Time Analysis

Microfluidic platforms, or microreactors, have emerged as powerful tools for chemical synthesis and process optimization. tue.nl These systems offer significant advantages over traditional batch reactors, including superior heat and mass transfer, enhanced safety for highly exothermic reactions, and the ability to perform rapid multi-parameter optimization. nih.govresearchgate.net The synthesis of β-amino acid esters, the class to which this compound belongs, has been shown to benefit significantly from microreactor technology. mdpi.com

Reaction Optimization:

The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing of reactants. mdpi.com This leads to faster reaction rates and potentially higher yields compared to conventional methods. For example, in the lipase-catalyzed synthesis of β-amino acid esters, a continuous-flow microreactor achieved a high yield in 30 minutes, whereas a traditional batch reactor required 24 hours to reach a comparable result. mdpi.com This demonstrates the potential for microfluidic platforms to dramatically accelerate the optimization of reaction conditions such as temperature, residence time, and catalyst loading for the synthesis of this compound.

Comparison of Batch vs. Microfluidic Synthesis for β-Amino Acid Esters

| Parameter | Conventional Batch Reactor | Continuous-Flow Microreactor |

| Reaction Time | ~24 hours mdpi.com | ~30 minutes mdpi.com |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control nih.gov |

| Mass Transfer | Dependent on stirring efficiency | Efficient due to short diffusion distances mdpi.com |

| Process Control | Manual or delayed feedback | Amenable to real-time, automated control nih.gov |

| Yield | Good | Often higher due to better control mdpi.com |

Real-Time Analysis:

A key advantage of microfluidic platforms is the ease of integration with online analytical techniques for real-time reaction monitoring. tue.nl Spectroscopic methods such as Near-Infrared (NIR) or Raman spectroscopy can be coupled directly to the microreactor flow cell. nih.govresearchgate.net This setup allows for the continuous measurement of reactant and product concentrations as the reaction proceeds. nih.gov

This real-time data is invaluable for rapid reaction optimization. researchgate.net By observing the effect of changing parameters (e.g., flow rate, temperature) on the product yield and impurity profile in real-time, researchers can quickly identify the optimal conditions for the synthesis of this compound. This approach significantly reduces the time and resources required for process development compared to traditional methods that rely on collecting and analyzing individual samples offline. nih.gov

Environmental Transformation and Academic Degradation Studies of Amino Esters

Photolytic Degradation Pathways in Aqueous and Atmospheric Systems

The photolytic degradation of "Methyl 3-(diethylamino)propanoate" in both aquatic and atmospheric environments is anticipated to be a significant transformation pathway. In aqueous systems, direct photolysis may occur through the absorption of sunlight, particularly UV-B radiation. However, indirect photolysis is often a more critical process for aliphatic amines. This involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen, and organic triplet states. The tertiary amine functional group in "this compound" is a likely site for initial attack by these radicals, leading to N-dealkylation and the formation of secondary amines and aldehydes.

In the atmosphere, "this compound," if present in the gas phase, will primarily be degraded by reaction with hydroxyl radicals (•OH). rsc.org The reaction is expected to proceed via H-atom abstraction from the N-ethyl groups and the carbon atom alpha to the nitrogen, initiating a cascade of oxidation reactions. rsc.org This can lead to the formation of a variety of products, including amides, imines, and smaller oxygenated species. rsc.org The atmospheric lifetime of tertiary amines is typically on the order of hours, indicating that photolytic degradation is a rapid removal process. rsc.org Theoretical studies on the atmospheric autoxidation of amines suggest that the formation of hydroperoxy amides could be an important pathway. acs.org

Table 1: Predicted Photolytic Degradation Characteristics of this compound

| Environment | Primary Degradation Mechanism | Key Reactants | Predicted Outcome |

| Aqueous | Indirect Photolysis | Hydroxyl radicals (•OH), Singlet oxygen | N-dealkylation, oxidation |

| Atmospheric | Reaction with Hydroxyl Radicals | •OH | H-atom abstraction, oxidation |

Biotransformation Mechanisms by Environmental Microorganisms and Enzymes

The biotransformation of "this compound" is expected to be primarily driven by microbial enzymatic activity in soil and water. The ester linkage is a key site for initial enzymatic attack. A wide variety of microorganisms, including bacteria and fungi, are known to produce esterases and lipases that can hydrolyze ester bonds. nih.govmdpi.com This would lead to the formation of 3-(diethylamino)propanoic acid and methanol (B129727).

Following the initial hydrolysis, the resulting 3-(diethylamino)propanoic acid, a β-amino acid, can be further metabolized by microorganisms. The diethylamino group may undergo N-dealkylation by microbial enzymes, such as monooxygenases, to form ethylamino and then amino derivatives, along with the corresponding aldehydes (acetaldehyde). The resulting propanoic acid derivative would likely enter central metabolic pathways. Studies on the biodegradation of aliphatic polyesters have shown that microorganisms are widely distributed in various environments that can degrade these materials. nih.gov For instance, thermophilic actinomycetes have been shown to play a significant role in the degradation of aliphatic-aromatic copolyesters. nih.gov

Table 2: Postulated Biotransformation Steps of this compound

| Step | Transformation | Enzyme Class (Postulated) | Resulting Products |

| 1 | Ester Hydrolysis | Esterases, Lipases | 3-(diethylamino)propanoic acid, Methanol |

| 2 | N-dealkylation | Monooxygenases | 3-(ethylamino)propanoic acid, Acetaldehyde |